REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[C:10]([C:12]([O:14][CH3:15])=[O:13])[CH:9]=[CH:8][C:3]=1[C:4]([O:6]C)=O.[CH2:16]([N:18]=[C:19]=[O:20])[CH3:17].C(N(CC)CC)C>C1(C)C=CC=CC=1>[CH2:16]([N:18]1[C:4](=[O:6])[C:3]2[C:2](=[CH:11][C:10]([C:12]([O:14][CH3:15])=[O:13])=[CH:9][CH:8]=2)[NH:1][C:19]1=[O:20])[CH3:17]
|
Name
|
|
Quantity
|
4.18 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)OC)C=CC(=C1)C(=O)OC
|
Name
|
|
Quantity
|
2.58 mL
|
Type
|
reactant
|
Smiles
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C(C)N=C=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
70 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 5 hr
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
After concentration, methanol (50 ml) and concentrated hydrochloric acid (10 ml)
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Type
|
ADDITION
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Details
|
was added
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
WASH
|
Details
|
the residue was washed with water (50 ml) and methanol (50 ml)
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Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(NC2=CC(=CC=C2C1=O)C(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.23 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |